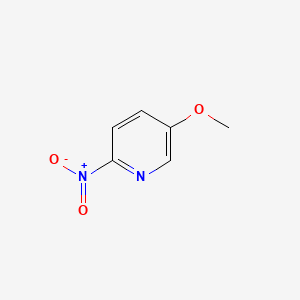

5-Methoxy-2-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-2-nitropyridine, also known as 2-Methoxy-5-nitropyridine, is a chemical compound with the empirical formula C6H6N2O3 . It has a molecular weight of 154.12 .

Synthesis Analysis

The synthesis of 2-Methoxy-5-nitropyridine can be achieved from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester . The specific operations involve adding cold aqueous 20% sulfuric acid to the ester and heating the mixture to 100°C for 2 hours .Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-nitropyridine consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

2-Methoxy-5-nitropyridine is a slightly yellow adhering powder . It has a melting point of 104-108°C , and a boiling point of 277.46°C (rough estimate) . It is insoluble in water .Scientific Research Applications

Synthesis Pathways and Chemical Reactions

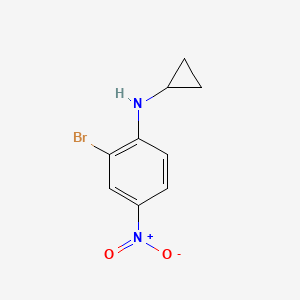

5-Methoxy-2-nitropyridine serves as a key intermediate in the synthesis of various pyridine derivatives, which are significant in the development of pharmaceuticals and other nitrogen-containing compounds. For example, substitution reactions of 5-nitropyridine-2-sulfonic acid and its derivatives have been explored to obtain a range of disubstituted pyridines, highlighting the flexibility of pyridine compounds in chemical synthesis. The successful substitution with methoxy groups, among others, showcases the compound's utility in organic synthesis (Bakke & Sletvold, 2003).

Another study on the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine illustrates the process of obtaining complex pyridine derivatives through multiple steps, including substitution, oxidation, and nitration (C. Jun, 2007).

Molecular Structure and Analysis

Molecular structure and hydrogen-bonding patterns of 5-methoxy-2-nitropyridine derivatives have been analyzed to understand their interaction mechanisms and structural stability. These studies provide insights into the intermolecular forces and topological features that contribute to the compound's physical and chemical properties (J. Hernández-Paredes et al., 2016).

Directive Influence in Nitration Reactions

The directive influence of substituent groups, such as the methoxy group, during nitration reactions of pyridine-N-oxide derivatives, is crucial for understanding the regioselectivity and outcomes of nitration processes. This information is vital for designing synthesis pathways for specific nitropyridine derivatives (H. J. Hertog & M. V. Ammers, 2010).

Vibrational Spectroscopic and Structural Investigations

Vibrational spectroscopic and structural investigations of 2-amino-6-methoxy-3-nitropyridine and other derivatives through methods like density functional theory (DFT) highlight the potential of these compounds in various applications, including the development of optical materials and pharmaceuticals. Such studies provide valuable information on the electronic and structural characteristics of nitropyridine derivatives (S. Premkumar et al., 2015).

Safety and Hazards

2-Methoxy-5-nitropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

5-Methoxy-2-nitropyridine is primarily used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Protein tyrosine kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can have significant effects on cellular processes.

Biochemical Pathways

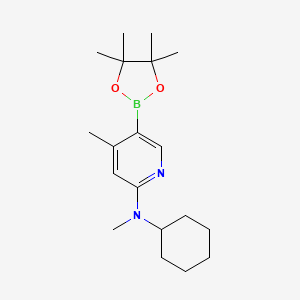

The biochemical pathways affected by 5-Methoxy-2-nitropyridine are related to its role in the synthesis of pyrrolopyridones. The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for various applications .

properties

IUPAC Name |

5-methoxy-2-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQMHHLIYVQKNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696950 |

Source

|

| Record name | 5-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-nitropyridine | |

CAS RN |

126739-64-8 |

Source

|

| Record name | 5-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride](/img/structure/B597693.png)

![2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597697.png)

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)